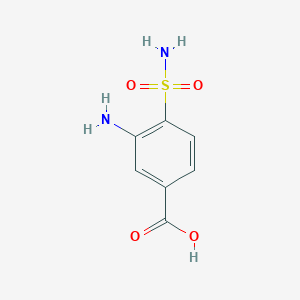
3-Amino-4-sulfamoylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-sulfamoylbenzoic acid, also known as 4-carboxybenzenesulfonamide, is a sulfonamide derivative of benzoic acid . It is used widely in organic synthesis .
Molecular Structure Analysis
The molecular weight of 3-Amino-4-sulfamoylbenzoic acid is 216.22 . The InChI code is1S/C7H8N2O4S/c8-5-3-4 (7 (10)11)1-2-6 (5)14 (9,12)13/h1-3H,8H2, (H,10,11) (H2,9,12,13) .
Aplicaciones Científicas De Investigación
Environmental Applications and Corrosion Inhibition
Sulfamic acid, closely related to 3-Amino-4-sulfamoylbenzoic acid in structure and properties, serves as an environmentally friendly alternative for industrial acid cleaning and corrosion inhibition. Its solutions are used widely to remove scales and metal oxides from metals and ceramics, replacing more volatile and irritating acids like hydrochloric and sulfuric acids. Despite its efficacy, it is noted that sulfamic acid-based electrolytes are corrosive to metal structures, necessitating the use of organic compounds as corrosion inhibitors. These inhibitors are effective by adsorbing on the metallic surface, following the Langmuir adsorption isotherm model, and are considered mixed- and interface-type corrosion inhibitors, predominantly following physiochemisorption mechanisms (Verma & Quraishi, 2022).
Pharmaceutical Pollutant Removal
Sulfamethoxazole, a sulfonamide antibiotic, represents a persistent organic pollutant in the environment. It undergoes transformation reactions leading to various metabolites. Despite bans on its use as a growth promoter in veterinary applications, its presence is still observed in natural waters, highlighting the need for effective removal techniques. These include adsorption, where interactions like hydrogen bonding and electrostatic interactions play significant roles, and advanced oxidation processes (AOPs) that involve catalytic degradation by hydroxyl radicals. The removal efficiency of these processes depends significantly on experimental design, emphasizing the importance of sustainable development for economical industrial applications (Prasannamedha & Kumar, 2020).
Antioxidant Activity Analysis
Analytical methods for determining antioxidant activity are crucial for understanding the benefits of various substances, including those structurally similar to 3-Amino-4-sulfamoylbenzoic acid. Techniques such as Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are employed to assess the antioxidant capacity of samples. These methods rely on spectrophotometry to monitor the characteristic colors or discolouration of solutions analyzed, providing insights into the kinetics or equilibrium state of antioxidant activities (Munteanu & Apetrei, 2021).
Polymer Applications
Divalent metal salts of p-aminobenzoic acid, akin to 3-Amino-4-sulfamoylbenzoic acid, serve as precursors for the synthesis of ionic polymers with firmly incorporated metal. These polymers, obtained through polyaddition reactions and other methods, are used in various applications, including the creation of metal-containing cured resins with high impact strength. This review highlights the preparation and applications of these polymers, demonstrating their significance in the development of advanced materials (Matsuda, 1997).
Mecanismo De Acción
While the specific mechanism of action for 3-Amino-4-sulfamoylbenzoic acid is not available, sulfonamides, in general, are known to inhibit folic acid synthesis, which is crucial for bacterial growth . They also inhibit the synthesis of the cell wall component, mycobactin, thus reducing iron uptake by M. tuberculosis .
Safety and Hazards
Propiedades
IUPAC Name |
3-amino-4-sulfamoylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3H,8H2,(H,10,11)(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTQKKHLBCBBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-sulfamoylbenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

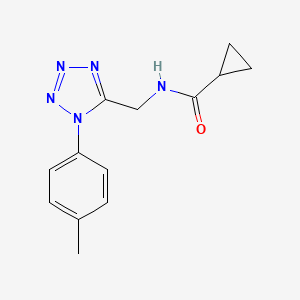
![1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2597297.png)
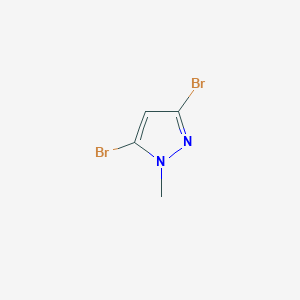
![8-butyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2597299.png)

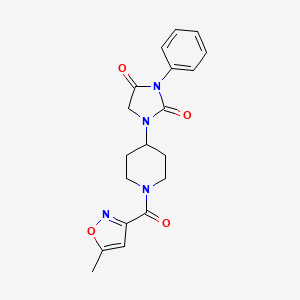
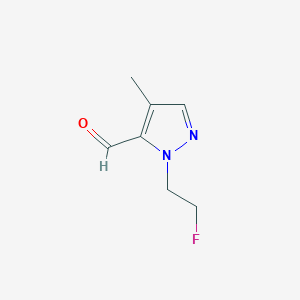


![3,5-Dimethyl-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2597310.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2597311.png)

![5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B2597315.png)
